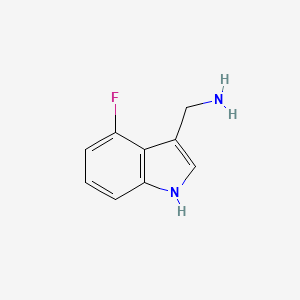

(4-fluoro-1H-indol-3-yl)methanamine

Description

Historical Context of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry. nih.gov Its history is deeply rooted in the study of natural products, with the first synthesis of indole itself achieved by Adolf von Baeyer in 1866. orientjchem.org This foundational work opened the door to understanding the vast array of biologically active indole-containing compounds.

From the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and hormones such as melatonin, indoles are fundamental to various physiological processes. mdpi.com This natural prevalence has inspired chemists to explore indole derivatives for therapeutic purposes, leading to the development of numerous drugs. Marketed pharmaceuticals containing the indole ring span a wide range of applications, including anti-inflammatory drugs like indomethacin, anticancer agents such as vincristine (B1662923) and vinblastine, and antimigraine triptans. mdpi.comnih.gov The versatility of the indole nucleus allows it to interact with a multitude of biological targets, making it a cornerstone in the design of new therapeutic agents. nih.gov

Significance of Fluorine Incorporation in Bioactive Molecules

However, its high electronegativity can profoundly impact a molecule's properties. Fluorination can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's metabolic stability and bioavailability. nih.gov Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which contributes to increased thermal and chemical stability. In some cases, fluorine can also enhance binding affinity to target proteins. nih.gov The use of the fluorine isotope ¹⁸F has also become a crucial tool in positron emission tomography (PET) imaging for diagnostic purposes.

Overview of (4-fluoro-1H-indol-3-yl)methanamine as a Key Research Target

This compound, also known as 4-fluorotryptamine, is an indole derivative that has garnered interest as a key research target. It belongs to the family of tryptamines, which are known for their diverse biological activities, particularly in the central nervous system. The strategic placement of a fluorine atom at the 4-position of the indole ring is of particular interest to researchers. This modification can influence the compound's electronic properties and its ability to interact with biological receptors.

The synthesis of this compound typically starts from 4-fluoroindole (B1304775). sigmaaldrich.com Various synthetic routes can then be employed to introduce the aminomethyl group at the 3-position of the indole ring. The resulting compound serves as a valuable building block for the synthesis of more complex molecules and as a subject of study in its own right for its potential biological activities.

Below is a table comparing the predicted physicochemical properties of this compound with its non-fluorinated parent compound, (1H-indol-3-yl)methanamine, and a related methoxy-substituted analogue.

| Property | This compound | (1H-indol-3-yl)methanamine | (4-methoxy-1H-indol-3-yl)methanamine |

| Molecular Formula | C₉H₉FN₂ | C₉H₁₀N₂ sigmaaldrich.com | C₁₀H₁₂N₂O nih.gov |

| Molecular Weight | 164.18 g/mol | 146.19 g/mol sigmaaldrich.com | 176.21 g/mol nih.gov |

| XLogP3-AA | 1.3 | 1.1 | 0.9 nih.gov |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 3 |

| Rotatable Bond Count | 2 | 2 | 3 |

| Data for this compound and (1H-indol-3-yl)methanamine are predicted values unless otherwise cited. |

Current Research Landscape and Knowledge Gaps concerning this compound and Related Structures

The current research landscape for fluorinated indole derivatives is active, with studies exploring their potential as antimicrobial, anticancer, and central nervous system-acting agents. nih.gov For instance, research on related compounds like 6-fluoro-3-(piperidin-4-yl)-1H-indole has shown potential in the development of antipsychotics and serotonin receptor modulators. Similarly, other fluorinated indoles have been investigated as inhibitors of tryptophan dioxygenase for potential cancer immunotherapy and as potent selective serotonin reuptake inhibitors. sigmaaldrich.com

Despite the broad interest in fluorinated indoles, there is a noticeable knowledge gap specifically concerning this compound. Much of the existing research has focused on fluorination at other positions of the indole ring, such as the 5- and 6-positions. The unique electronic effects that a fluorine atom at the 4-position imparts on the indole's pyrrole (B145914) ring chemistry and its interaction with biological targets remain less explored.

Further research is needed to fully elucidate the pharmacological profile of this compound. This includes more extensive studies on its synthesis, receptor binding affinities, and in vivo efficacy in various disease models. A deeper understanding of its structure-activity relationship could pave the way for the design of novel therapeutic agents with improved potency and selectivity. The exploration of this and other less-studied fluorinated indole isomers represents a promising frontier in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

(4-fluoro-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C9H9FN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H,4,11H2 |

InChI Key |

WFGYASRKZGOMJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Fluoro 1h Indol 3 Yl Methanamine and Its Analogues

Retrosynthetic Analysis of (4-fluoro-1H-indol-3-yl)methanamine

A retrosynthetic analysis of the target molecule, this compound, reveals that the primary amine can be derived from a corresponding aldehyde, 4-fluoro-1H-indole-3-carbaldehyde. This transformation can be achieved through reductive amination. The core indole (B1671886) structure can be constructed through various classical and modern synthetic methods. A key disconnection points to a fluorinated phenylhydrazine (B124118) and a suitable three-carbon synthon as starting materials for a Fischer indole synthesis approach. Alternatively, palladium-catalyzed cyclization strategies can be envisioned from appropriately substituted anilines.

Classical and Modern Synthetic Approaches to Indole Formation

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with a rich history of established methods and a continuous drive for innovation.

Fischer Indole Synthesis and its Fluorinated Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and effective method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. byjus.com

The general mechanism proceeds through the following key steps:

Formation of a phenylhydrazone from a (substituted) phenylhydrazine and a carbonyl compound. wikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. byjus.com

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.com

The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

This method can be adapted for the synthesis of fluorinated indoles by using a fluorinated phenylhydrazine as the starting material. For the synthesis of a 4-fluoroindole (B1304775), 4-fluorophenylhydrazine would be the required precursor. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃, ZnCl₂), can influence the reaction's efficiency and selectivity. wikipedia.org

A notable modification to the classical Fischer indole synthesis is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This expands the scope and applicability of the Fischer indole synthesis. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed and Other Transition Metal-Mediated Cyclizations

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, particularly those involving palladium, as powerful tools for constructing complex molecules. These methods offer high efficiency, regioselectivity, and functional group tolerance. rsc.org

Palladium-catalyzed cyclizations for indole synthesis often involve the intramolecular Heck reaction of N-vinyl or N-allyl-2-haloanilines. rsc.org For the synthesis of a 4-fluoroindole, a 2-halo-4-fluoroaniline derivative would be the starting point. The palladium catalyst, often in the form of Pd(OAc)₂ or generated in situ as nanoparticles, facilitates the C-C bond formation to close the indole ring. rsc.orgrsc.org

Other transition metals like rhodium and iridium have also been employed in indole synthesis. For instance, Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes provides a streamlined route to indoles. organic-chemistry.org Similarly, iridium catalysts can effect the intramolecular addition of a C(sp³)-H bond across an alkyne in 2-alkynyl-N,N-dimethylanilines to yield 3-substituted indoles. organic-chemistry.org These methods highlight the versatility of transition metal catalysis in accessing diverse indole structures.

Electrosynthesis and Anodic Fluorination Strategies for Indole Derivatives

Electrosynthesis has emerged as a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents. researchgate.netacs.org Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net Subsequent base treatment of these difluorinated products can yield monofluoroindole derivatives. researchgate.net

Electrochemical methods can also be used for the synthesis of the indole ring itself. For example, the electrochemical annulation of N-arylenamines can lead to the formation of indoles. researchgate.net Furthermore, electrochemical cross-dehydrogenative coupling has been utilized for the synthesis of C-3 fluorinated oxindoles. researchgate.net These techniques offer promising avenues for the direct introduction of fluorine and the construction of the indole scaffold under mild conditions.

Specific Synthetic Routes to this compound Precursors and Analogues

The synthesis of the target compound relies on the availability of key precursors, such as fluorinated indole carbaldehydes.

Synthesis of Fluorinated Indole Carbaldehydes (e.g., 5-fluoro-1H-indole-3-carbaldehyde)

A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole. For the synthesis of 5-fluoro-1H-indole-3-carbaldehyde, the starting material would be 4-fluoro-2-methylaniline. google.com

The process involves the following steps:

Preparation of the Vilsmeier reagent by reacting anhydrous dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperatures. google.com

The Vilsmeier reagent is then added to a solution of the substituted aniline (B41778) (e.g., 4-fluoro-2-methylaniline) in DMF. google.com

The reaction mixture is heated, and after completion, the product is precipitated by making the solution alkaline with a saturated sodium carbonate solution. google.com

This method has been successfully applied to synthesize various substituted indole-3-carbaldehydes, including the 5-fluoro derivative, with good yields. google.com

Table 1: Synthesis of Substituted Indole-3-Carbaldehydes via Vilsmeier-Haack Reaction google.com

| Product | Starting Material | Yield (%) | Melting Point (°C) |

| 5-fluoro-1H-indole-3-carbaldehyde | 4-fluoro-2-methylaniline | 84 | 160-161 |

| 5-chloro-1H-indole-3-carbaldehyde | 4-chloro-2-methylaniline | 90 | 215-216 |

| 5-hydroxy-1H-indole-3-carbaldehyde | 4-amino-3-methylphenol | 92 | 235 |

Data sourced from Google Patents. google.com

Once the fluorinated indole-3-carbaldehyde is obtained, the final step to produce this compound would involve a reductive amination reaction. This typically involves reacting the aldehyde with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Reductive Amination Strategies for Amine Formation

The synthesis of the primary amine moiety in this compound is commonly achieved via the reductive amination of its corresponding aldehyde precursor, 4-fluoro-1H-indole-3-carbaldehyde . nih.govmdpi.com This classical yet powerful transformation involves two key steps: the formation of an imine intermediate followed by its reduction to an amine.

The process begins with the reaction of the aldehyde with an amine source, typically ammonia or its equivalent, to form an imine or iminium ion. This intermediate is then reduced in situ to yield the final amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. researchgate.net A variety of reducing agents have been developed for this purpose, each with specific advantages.

One common and effective reagent is sodium cyanoborohydride (NaBH₃CN) . Its utility stems from its ability to rapidly reduce iminium ions while being slow to react with more stable carbonyl groups like aldehydes and ketones, thus preventing side reactions. researchgate.net Another widely used agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) , which offers a less toxic alternative to cyanide-based reagents and is particularly effective for the reductive amination of a wide range of aldehydes and ketones. researchgate.net More recently, combinations such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) with sodium borohydride (NaBH₄) have been developed, offering an efficient system for direct reductive amination that tolerates a broad spectrum of functional groups. researchgate.net

Table 1: Common Reagents for Reductive Amination

| Reagent System | Key Features | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of aldehydes. | researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-cyanide alternative, mild, and broadly applicable. | researchgate.net |

| B(C₆F₅)₃ / NaBH₄ | Efficient Lewis acid-catalyzed system tolerant of various functional groups. | researchgate.net |

Installation of Fluorine at Specific Indole Ring Positions (e.g., 4-position)

The introduction of a fluorine atom at the C4 position of the indole scaffold is a significant challenge due to the inherent reactivity patterns of the indole ring, which favor substitution at the C3, C2, and C5 positions. ingentaconnect.comresearchgate.netbenthamdirect.com Synthetic chemists have devised two primary strategies to overcome this hurdle: constructing the indole ring from a pre-fluorinated precursor or achieving direct, late-stage C-H functionalization.

Synthesis from Fluorinated Precursors: One robust method involves a multi-step synthesis starting from a commercially available fluorinated aromatic compound. For instance, a patented process describes the preparation of 4-fluoroindole beginning with 2-fluoro-6-nitrotoluene . aip.org This precursor undergoes a sequence of reactions including condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by nitro-group reduction and a final indole-forming cyclization to yield the desired 4-fluoroindole core. aip.org This "bottom-up" approach ensures the fluorine atom is precisely positioned from the outset.

Direct C4-H Fluorination/Fluoroalkylation: The direct functionalization of the C4 C-H bond represents a more atom-economical approach. Recent advances in transition metal catalysis have made this possible, often relying on a directing group (DG) at the C3 position to steer the catalyst to the otherwise unreactive C4 site. ingentaconnect.combenthamdirect.comrsc.org For example, a palladium-catalyzed method achieves the selective C4-fluoroalkylation of indoles. nih.gov This strategy employs an easily removable directing group at the C3 position, which guides the palladium catalyst to activate the adjacent C4 C-H bond for reaction with a fluorinating agent. nih.gov Such methods are highly attractive for the late-stage modification of complex molecules.

Table 2: Strategies for Synthesizing 4-Fluoroindoles

| Strategy | Description | Starting Material Example | Reference |

|---|---|---|---|

| Ring Synthesis | Building the indole core from a starting material that already contains fluorine. | 2-Fluoro-6-nitrotoluene | aip.org |

| C-H Functionalization | Direct, transition-metal-catalyzed installation of a fluorine or fluoroalkyl group at the C4 position of a pre-formed indole. | 3-DG-Indole | ingentaconnect.comnih.gov |

Green Chemistry Approaches in Indole Synthesis

In line with modern synthetic chemistry standards, there is a growing emphasis on developing environmentally benign methods for preparing indole derivatives. researchgate.netaip.org These "green" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous substances by employing techniques such as microwave-assisted synthesis, solvent-free conditions, and recyclable nanocatalysts. researchgate.net

Microwave-Assisted Synthesis of Fluorinated Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. osi.lv This efficiency is attributed to the direct and rapid heating of the reaction mixture. In the context of indole synthesis, microwave methods have been applied to various classical named reactions to produce the indole core. nih.gov For instance, the synthesis of 4-hydroxy indole, a related derivative, has been achieved with significant time and energy savings using focused microwave irradiation. This technology is readily applicable to the synthesis of fluorinated indole derivatives, offering a greener pathway by reducing energy consumption and potentially allowing for the use of less solvent. osi.lv

Solvent-Free and Catalyst-Free Methodologies

The development of synthetic protocols that operate without solvents or catalysts represents a significant step towards ideal green chemistry. Solvent-free, or solid-state, reactions minimize waste and eliminate the environmental and safety issues associated with volatile organic compounds. Similarly, catalyst-free reactions simplify product purification and avoid the use of potentially toxic or expensive catalysts.

Recent research has demonstrated the feasibility of these approaches for heterocycle synthesis. For example, a photoinduced, catalyst-free method for the difluoromethylation and cyclization of indole derivatives has been reported, proceeding through an electron donor-acceptor (EDA) complex activated by visible light. Other studies have shown that multi-component reactions can be conducted under ultrasonic irradiation in the absence of a catalyst, affording high yields of complex products. These examples showcase the potential for developing cleaner synthetic routes to fluorinated indoles.

Application of Nanocatalysts in Indole Synthesis

Several types of nanocatalysts have been successfully employed in the synthesis of indole derivatives. researchgate.net For example, ZnO nanorods have been used as an efficient, reusable catalyst for the synthesis of indoles under solvent-free conditions. Magnetic nanoparticles have also proven valuable in catalyzing the formation of various indole-based frameworks, including those containing fluorine. ingentaconnect.com The use of these advanced materials aligns perfectly with the principles of green chemistry by offering high efficiency, recyclability, and operation under mild, environmentally friendly conditions. ingentaconnect.comrsc.org

Advanced Synthetic Techniques for Stereoselective and Chemo-selective Preparations

While this compound itself is achiral, the synthesis of its more complex, biologically active analogues often requires precise control over stereochemistry and chemoselectivity. Advanced synthetic methods, utilizing sophisticated catalysts and strategic directing groups, are essential for achieving this control.

Stereoselective Synthesis: The creation of specific stereoisomers is crucial in medicinal chemistry. Biocatalysis, using enzymes to perform chemical transformations, offers an exceptionally green and highly selective method for generating chiral molecules. For the synthesis of chiral amines, reductive aminases (RedAms) have emerged as powerful tools. These enzymes can catalyze the asymmetric reductive amination of a ketone with an amine, delivering a chiral amine product with high enantiomeric excess. This technology could be applied to produce chiral analogues of this compound.

Chemoselective and Regioselective Synthesis: The selective functionalization of one specific site in a molecule that contains multiple reactive centers is a hallmark of advanced synthesis. The challenge of selectively modifying the C4 position of the indole ring has been addressed through the use of transient directing groups. For example, palladium-catalyzed C4-alkynylation of an indole has been achieved using alanine (B10760859) as a transient directing group. This strategy allows for predictable and selective C-H activation at a typically unreactive position. The ability to precisely install different functional groups on the indole core without the need for extensive protecting group manipulations represents a significant advancement in the efficient synthesis of diverse indole libraries. ingentaconnect.com

Derivatization and Structural Modification of 4 Fluoro 1h Indol 3 Yl Methanamine

Strategies for Functionalization of the Indole (B1671886) Ring System

The indole nucleus is a versatile scaffold amenable to a variety of chemical transformations. The presence of the electron-withdrawing fluorine atom at the C4-position significantly influences the regioselectivity of these reactions.

Substitution Patterns and Regioselectivity

The indole ring is an electron-rich aromatic system, with the C3-position being the most nucleophilic and typically the primary site for electrophilic attack. However, in (4-fluoro-1H-indol-3-yl)methanamine, the C3-position is already substituted. The fluorine atom at C4 reduces the electron density of the benzene (B151609) portion of the indole ring, thereby influencing further substitutions.

Electrophilic substitution reactions on the 4-fluoroindole (B1304775) core are directed by the interplay between the activating effect of the pyrrole (B145914) nitrogen and the deactivating, ortho-, para-directing effect of the fluorine atom. Consequently, electrophilic attack is most likely to occur at the C2, C5, and C7 positions. The precise outcome often depends on the specific reagents and reaction conditions employed. For instance, Vilsmeier-Haack formylation or Mannich reactions would be expected to proceed at the C2-position, given the existing substitution at C3. Halogenation can also be directed to various positions on the benzene ring portion, providing handles for further cross-coupling reactions.

Incorporation of Heteroatoms and Functional Groups

The introduction of additional heteroatoms and functional groups onto the indole ring is a common strategy to modulate the physicochemical properties and biological activity of the parent compound. This can be achieved through various synthetic methodologies.

One approach involves the construction of heterocyclic rings fused to or substituted on the indole core. For example, starting from a 3-(α-chloroacetyl)-4-fluoroindole precursor, one could synthesize 4-(4-fluoro-1H-indol-3-yl)thiazole-2-amines by reacting with thiourea (B124793) derivatives. youtube.com This introduces a five-membered heterocyclic ring containing sulfur and nitrogen atoms.

Another strategy involves the synthesis of imidazole-containing analogues. This can be accomplished through a multi-component reaction involving a 4-fluoro-1H-indole-3-carbaldehyde, an amine (such as (1H-indol-3-yl)methanamine itself), and p-toluenesulfonylmethyl isocyanide (TosMIC). This would yield a 3-(1-((4-fluoro-1H-indol-3-yl)methyl)-1H-imidazol-5-yl)-1H-indole derivative, effectively linking two indole moieties via an imidazole (B134444) linker.

Modification at the Methanamine Side Chain

The methanamine side chain is a critical component for derivatization, offering numerous possibilities for elongation, cyclization, and the introduction of diverse amine functionalities.

Elongation and Cyclization Reactions

Chain elongation of the methanamine side chain to produce the corresponding tryptamine (B22526) (a two-carbon chain) is a key transformation. One classic method to achieve this involves the reaction of the corresponding indole with formaldehyde (B43269) and dimethylamine (B145610) to form a gramine (B1672134) intermediate. This intermediate can then be reacted with a cyanide source to introduce a nitrile group, which upon reduction with a reagent like lithium aluminum hydride, yields the tryptamine. google.com

A more direct approach to tryptamine synthesis involves the reaction of an indolyl Grignard reagent with ethylene (B1197577) imine. wikipedia.org For this compound, the corresponding 4-fluoroindole would be the starting material for such a transformation.

The resulting 4-fluorotryptamine can then undergo cyclization reactions, with the Pictet-Spengler reaction being a prominent example. clockss.org This reaction involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline. clockss.org This rigid, polycyclic structure is a common motif in many biologically active alkaloids. The reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic attack of the indole ring at the C2 position.

| Reaction Type | Description | Key Reagents/Conditions | Product |

| Chain Elongation (via gramine) | Two-step process to extend the side chain by one carbon. | 1. Formaldehyde, Dimethylamine2. NaCN3. LiAlH4 | 2-(4-fluoro-1H-indol-3-yl)ethanamine (4-Fluorotryptamine) |

| Chain Elongation (Grignard) | Direct addition of a two-carbon amine unit. | 1. Methyl magnesium bromide2. Ethylene imine | 2-(4-fluoro-1H-indol-3-yl)ethanamine (4-Fluorotryptamine) |

| Cyclization (Pictet-Spengler) | Formation of a tetrahydro-β-carboline ring system. | Aldehyde or Ketone, Acid catalyst (e.g., HCl) | Tetrahydro-β-carboline derivative |

Introduction of Secondary and Tertiary Amine Functionalities

The primary amine of this compound is a versatile handle for introducing secondary and tertiary amine functionalities through N-alkylation and N-acylation reactions.

N-alkylation can be achieved by reacting the primary amine with alkyl halides. This can lead to mono- and di-alkylated products, depending on the stoichiometry and reaction conditions. Reductive amination with aldehydes or ketones is another effective method for introducing secondary amine groups.

N-acylation involves the reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. These amides can subsequently be reduced to the corresponding secondary amines. A variety of acyl groups can be introduced, allowing for the exploration of a wide range of structural diversity. For instance, acylation with various acid chlorides in a solvent like pyridine (B92270) can produce a library of N-acyl derivatives. youtube.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold is a cornerstone of SAR studies, aiming to correlate structural changes with alterations in biological activity. The synthetic strategies described above provide the tools to generate a diverse library of analogues.

SAR exploration can be systematically conducted by:

Varying substituents on the indole ring: Introducing small alkyl groups, halogens, or hydrogen-bonding donors/acceptors at the C2, C5, C6, and C7 positions can probe the steric and electronic requirements for activity.

Modifying the side chain length: Comparing the activity of the methanamine with the elongated tryptamine analogue can determine the optimal distance between the indole core and the terminal nitrogen.

Altering the amine functionality: Synthesizing a series of secondary and tertiary amines, as well as various amides, can elucidate the importance of the nitrogen's basicity and its substitution pattern for target engagement. For example, creating a series of N-benzyl or N-phenethyl derivatives can explore the impact of adding larger aromatic moieties.

Introducing conformational constraints: Cyclization of the side chain, for instance through the Pictet-Spengler reaction, can lock the molecule into a more rigid conformation, which can lead to enhanced potency and selectivity.

The following table outlines potential modifications for SAR studies based on the discussed synthetic strategies.

| Modification Site | Type of Modification | Example of Functional Group/Structure | Rationale for SAR |

| Indole Ring (C2, C5, C6, C7) | Electrophilic Substitution | -CH3, -Br, -NO2 | Probe steric and electronic effects on the aromatic core. |

| Indole Ring (C3) | Heterocycle Addition | Thiazole, Imidazole | Introduce new hydrogen bonding sites and alter polarity. |

| Methanamine Side Chain | Elongation | -CH2CH2NH2 (Tryptamine) | Evaluate the effect of side chain length and flexibility. |

| Methanamine Side Chain | Cyclization | Tetrahydro-β-carboline | Introduce conformational rigidity. |

| Terminal Amine | N-Alkylation | -NH(CH3), -N(CH3)2, -NH(Benzyl) | Modulate basicity and introduce lipophilic groups. |

| Terminal Amine | N-Acylation | -NHC(O)CH3, -NHC(O)Ph | Alter hydrogen bonding capacity and introduce steric bulk. |

Through the iterative design, synthesis, and biological evaluation of such analogues, a comprehensive understanding of the SAR for this compound class can be developed, guiding the optimization of lead compounds into potential clinical candidates.

Systematic Structural Variations around the Fluorine Atom and Amine Group

Systematic structural variations of this compound can be explored to fine-tune its biological activity, selectivity, and metabolic stability. The primary points of modification are the amine group and the fluorine substituent on the indole nucleus.

Modifications of the Amine Group:

The primary amine group is a key site for structural modification, offering opportunities for N-alkylation and N-acylation to generate a diverse range of derivatives.

N-Alkylation: The introduction of alkyl groups to the primary amine can significantly influence the compound's lipophilicity and its interaction with biological targets. nih.gov A clean and efficient method for the N-alkylation of tryptamines using alcohols as alkylating agents has been developed, proceeding via catalytic electronic activation with an iridium catalyst. nih.gov This method can be applied to synthesize mono- and di-alkylated derivatives. For instance, the reaction with a primary alcohol would yield the corresponding N-alkyl derivative, while the use of a diol could lead to N-heterocyclization. nih.gov

N-Acylation: Acylation of the primary amine to form amides is another common derivatization strategy. This can be achieved by reacting this compound with various acylating agents, such as acid chlorides or anhydrides. These modifications can alter the compound's polarity, membrane permeability, and metabolic susceptibility.

Modifications around the Fluorine Atom:

While the fluorine at the 4-position of the indole ring is a defining feature, its replacement with other substituents can provide valuable structure-activity relationship (SAR) data. This bioisosteric replacement can influence the compound's electronic properties, lipophilicity, and metabolic stability.

Bioisosteric Replacement: The fluorine atom can be replaced with other halogens (e.g., chlorine, bromine) or small functional groups like a cyano or methoxy (B1213986) group. Such modifications can impact the compound's binding affinity and selectivity for its biological targets.

Table 1: Representative N-Alkyl and N-Acyl Derivatives of this compound

| Derivative Type | R Group | Resulting Compound Name | Potential Impact |

| N-Alkylation | -CH₃ | N-methyl-(4-fluoro-1H-indol-3-yl)methanamine | Increased lipophilicity, potential for altered receptor binding |

| -CH₂CH₃ | N-ethyl-(4-fluoro-1H-indol-3-yl)methanamine | Further increase in lipophilicity | |

| -CH(CH₃)₂ | N-isopropyl-(4-fluoro-1H-indol-3-yl)methanamine | Introduction of steric bulk, may enhance selectivity | |

| N-Acylation | -C(O)CH₃ | N-acetyl-(4-fluoro-1H-indol-3-yl)methanamine | Increased polarity, potential for improved metabolic stability |

| -C(O)Ph | N-benzoyl-(4-fluoro-1H-indol-3-yl)methanamine | Significant increase in lipophilicity and steric bulk |

This table presents hypothetical examples based on common derivatization strategies in medicinal chemistry.

Library Synthesis for High-Throughput Screening Initiatives

The synthesis of compound libraries is a crucial component of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify promising lead structures. For this compound, a combinatorial approach can be employed to rapidly generate a diverse library of derivatives.

An efficient, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) represents a versatile method for the direct synthesis of tryptamine derivatives. nih.govacs.org This approach is convergent, utilizes safe and inexpensive reagents, proceeds under mild conditions, and is tolerant of various functional groups. nih.govacs.org This methodology could be adapted for the synthesis of a library of this compound analogs.

The core this compound scaffold can be systematically decorated with a variety of building blocks at the amine position. By employing a range of aldehydes or ketones in reductive amination reactions, or a diverse set of acylating agents, a large library of N-substituted derivatives can be generated.

Table 2: Exemplar Building Blocks for Library Synthesis

| Reaction Type | Building Block Examples |

| Reductive Amination | Formaldehyde, Acetaldehyde, Acetone, Cyclopentanone |

| Acylation | Acetyl chloride, Benzoyl chloride, Succinic anhydride |

This table provides examples of commercially available building blocks that could be used in the combinatorial synthesis of a derivative library.

Development of Prodrug Strategies (Chemical Design Aspects)

Prodrug design is a valuable strategy to overcome undesirable pharmaceutical and pharmacokinetic properties of a drug, such as poor solubility, instability, or lack of site-specific delivery. nih.gov For amine-containing compounds like this compound, several prodrug approaches can be envisioned, primarily focusing on the temporary modification of the primary amine group. The design of these prodrugs can be based on enzymatic or chemical activation. nih.gov

Enzymatically Activated Prodrugs:

(Acyloxy)alkyl and (Phosphoryloxy)alkyl Carbamates: These prodrugs contain an esterase-sensitive group. Hydrolysis of the ester by plasma esterases triggers a spontaneous decomposition of the intermediate, releasing the parent amine. nih.gov However, this approach has limitations for primary amines, as intramolecular acyl transfer can lead to stable N-acyl compounds. nih.gov

N-Acyl Prodrugs: Simple N-acyl derivatives can act as prodrugs if they are susceptible to enzymatic cleavage by amidases. The rate of cleavage can be modulated by the nature of the acyl group. nih.gov

Chemically Activated Prodrugs:

Dihydropyridine-Pyridinium Salt System: This system is particularly useful for brain-targeting, as the lipophilic dihydropyridine (B1217469) moiety can cross the blood-brain barrier. Subsequent oxidation in the brain to the charged pyridinium (B92312) salt "locks" the drug in the central nervous system, where it can then be cleaved to release the active amine. nih.gov

(Oxodioxolenyl)methyl Carbamates: This system is designed to release the amine through a base-catalyzed cleavage of the dioxolenone ring. This approach is potentially applicable to primary amines as it avoids the issue of intramolecular acyl transfer. nih.gov

Table 3: Potential Prodrug Moieties for this compound

| Prodrug Moiety | Activation Mechanism | Potential Advantage |

| N-Acyloxyalkoxycarbonyl | Enzymatic (Esterases) | Improved lipophilicity |

| N-Phosphoryloxymethoxycarbonyl | Enzymatic (Phosphatases) | Improved aqueous solubility |

| Dihydropyridine conjugate | Chemical (Oxidation) | Brain targeting |

| (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl | Enzymatic (Esterases) | Controlled release |

This table illustrates potential prodrug strategies and their intended activation mechanisms and benefits.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on (4-fluoro-1H-indol-3-yl)methanamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods allow for a detailed examination of electronic structure, charge distribution, and conformational landscapes.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

The electronic characteristics of this compound are governed by the interplay between the electron-rich indole (B1671886) nucleus, the electron-withdrawing fluorine atom, and the basic aminomethyl substituent. The fluorine atom at the 4-position is expected to influence the electron density of the benzene (B151609) ring of the indole system through its inductive effect.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. In analogous tryptamine (B22526) derivatives, DFT studies have shown that the HOMO is typically localized on the electron-rich indole ring system, while the LUMO distribution can vary depending on the substituents. For instance, in a Schiff base derivative of tryptamine, the HOMO and LUMO were found to be distributed across both the indole and the substituent moieties, indicating a potential for intramolecular charge transfer. nih.gov A similar distribution can be anticipated for this compound.

Table 1: Representative Frontier Molecular Orbital Energies of a Tryptamine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.0 |

Note: Data is illustrative and based on a tryptamine derivative. The exact values for this compound would require specific calculations.

Conformational Analysis and Energy Minima

The flexibility of the methanamine side chain in this compound allows it to adopt multiple conformations. The relative energies of these conformers dictate their population at a given temperature. Conformational analysis of the parent compound, tryptamine, has identified several low-energy conformers. rsc.orgnih.gov These conformers differ in the torsion angles of the ethylamine (B1201723) side chain relative to the indole ring.

For this compound, the primary rotational freedom will be around the C3-Cβ and Cβ-N bonds of the aminomethyl group. The presence of the fluorine atom at the 4-position is unlikely to drastically alter the number of accessible conformations compared to tryptamine, but it may influence their relative energies and the rotational barriers between them. Studies on tryptamine have revealed that different conformers can have distinct spectroscopic signatures and potentially different biological activities. aip.org

Table 2: Calculated Relative Energies of Tryptamine Conformers

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 | 0.00 |

| Conformer 2 | 0.25 |

| Conformer 3 | 0.60 |

| Conformer 4 | 1.10 |

Note: Data is for the parent compound tryptamine and serves as a model for the expected conformational landscape of its 4-fluoro derivative.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Modeling with Biological Targets

The indole scaffold is a common motif in many biologically active compounds, and tryptamine derivatives have been investigated for their interactions with a variety of protein targets. For example, tryptamine analogs have been studied as potential inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov Docking studies of these analogs have revealed key interactions within the active sites of these enzymes, including hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues.

Given its structural similarity to these studied compounds, this compound could potentially interact with similar biological targets. The indole ring can act as a hydrophobic anchor and a hydrogen bond donor, while the aminomethyl group can form hydrogen bonds and electrostatic interactions with the protein. The fluorine atom may participate in halogen bonding or alter the electronic properties of the indole ring, thereby influencing binding affinity and selectivity.

Binding Affinity Predictions and Orientational Analysis

Molecular docking simulations can provide an estimate of the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential ligands. The orientation of the ligand within the binding pocket is also a critical aspect of these studies.

Table 3: Example of Predicted Binding Affinities of Tryptamine Derivatives with a Biological Target

| Compound | Predicted Binding Affinity (kcal/mol) |

| Tryptamine | -6.5 |

| N-acetyltryptamine | -7.2 |

| 5-Methoxytryptamine | -7.0 |

Note: This data is illustrative and represents typical binding affinity ranges for tryptamine derivatives against a given protein target. The actual binding affinity of this compound would depend on the specific target and the computational method used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

QSAR studies on indole derivatives have been performed for various biological activities, including antifungal, antimicrobial, and anticancer effects. tandfonline.comnih.govnih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific target. Important descriptors for such a model would likely include:

LogP: A measure of lipophilicity, which influences cell membrane permeability.

Molecular Weight: A simple steric descriptor.

Dipole Moment: An electronic descriptor reflecting the polarity of the molecule.

HOMO and LUMO energies: Quantum chemical descriptors related to reactivity.

Topological Polar Surface Area (TPSA): A descriptor related to hydrogen bonding potential and permeability.

The development of a robust QSAR model would require a dataset of structurally related compounds with measured biological activity. The resulting model could then be used to guide the synthesis of new analogs of this compound with potentially improved activity.

Development of Predictive Models for Biological Activity based on Structural Descriptors

No published studies were identified that specifically detail the development of predictive models, such as QSAR, for the biological activity of this compound. Research on broader series of indole derivatives often includes various substitutions to build robust models, but the specific contribution and predictive value of a 4-fluoro substitution on the methanamine scaffold have not been individually elucidated.

Statistical Validation and Interpretation of QSAR Models

Consequently, without the development of specific QSAR models for this compound, there is no corresponding statistical validation or interpretation to report. Key statistical parameters such as the coefficient of determination (R²), cross-validated R² (q²), and standard error of prediction, which are crucial for assessing the robustness and predictive power of a QSAR model, are not available for this specific compound.

Virtual Screening and De Novo Design of Novel Analogues

Similarly, literature detailing virtual screening campaigns that have used this compound as a query molecule or scaffold for the discovery of novel analogues is not available. Furthermore, there are no reports of de novo design studies that have been initiated from this specific chemical entity to generate novel molecular structures with potentially improved biological activities. While the indole scaffold itself is a common starting point for such computational drug design efforts, the specific 4-fluoro substituted methanamine has not been highlighted as a singular focus in the reviewed literature.

Biochemical and Pharmacological Research Preclinical, in Vitro and in Vivo Animal Models

Investigation of Molecular Targets and Mechanisms of Action (In Vitro)

In the realm of preclinical research, understanding the specific molecular interactions of a compound is paramount. For (4-fluoro-1H-indol-3-yl)methanamine and its analogs, in vitro studies have been instrumental in identifying their molecular targets and dissecting the intricate signaling pathways they modulate. These investigations have largely centered on their interactions with key protein families, including G-protein coupled receptors and various enzymes, as well as their influence on intracellular signaling cascades.

Receptor Binding Assays

The indole (B1671886) nucleus is a common scaffold in molecules that bind to G-protein coupled receptors (GPCRs), a large family of receptors that play a crucial role in cellular signaling. Research into fluorinated indole derivatives has explored their binding affinity for various GPCRs, particularly serotonin (B10506) and dopamine receptors, which are significant targets in the central nervous system.

While specific binding data for this compound is not extensively available, studies on closely related fluorinated indole derivatives have demonstrated significant affinity for serotonin receptors. For instance, certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives featuring a fluorine substituent have shown notable binding to the 5-HT1A receptor, with Ki values indicating potent interactions nih.gov. The position of the fluorine atom on the indole ring has been shown to influence binding affinity, highlighting the nuanced structure-activity relationships at play.

Interactive Table: Receptor Binding Affinity of Selected Fluoro-Indole Derivatives.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Derivative 10 (R=F) | 5-HT1A | 128.0 |

| Compound 8 (R=OCH3) | D2 | 13.0 |

| [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(2-methoxy-phenoxy)-ethyl]-amine | 5-HT Transporter | IC50: 20 |

| [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(2-methoxy-phenoxy)-ethyl]-amine | 5-HT1A | EC50: 4.3 |

Note: Data presented is for structurally related compounds and not this compound itself, unless otherwise specified.

Enzyme Inhibition Studies

The inhibitory effects of indole derivatives on various enzymes have been a significant area of investigation. These studies are crucial for understanding their potential therapeutic applications, particularly in inflammation and cancer.

Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. While direct inhibitory data for this compound on COX enzymes is limited, broader research into indole-based compounds has identified potent COX-2 inhibitors. For example, certain indole-based 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their COX-2 inhibitory activity, although some have shown COX-independent anticancer effects mdpi.com. The indole scaffold is recognized as a valuable pharmacophore for designing anti-inflammatory agents targeting COX enzymes.

Other Enzyme Targets: The therapeutic potential of indole derivatives extends to other enzyme families. For instance, some indole-based compounds have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy mdpi.com.

Modulation of Intracellular Signaling Pathways

The biological effects of this compound and its analogs are often mediated through the modulation of critical intracellular signaling pathways. These pathways, such as the ERK1/2 signaling cascade, are central to cell proliferation, differentiation, and survival.

ERK1/2 Phosphorylation: The extracellular signal-regulated kinase (ERK) pathway is a well-established signaling cascade involved in cell growth and proliferation. Studies on related compounds have shown that modulation of this pathway can be a key mechanism of action. For example, the antidepressant-like effects of a fluorophenylseleno-selenophene derivative have been linked to an increase in the phosphorylation of ERK1/2 in the prefrontal cortex and hippocampus nih.gov. Inhibition of ERK1/2 phosphorylation has also been shown to attenuate astrocyte activation and inflammation in models of spinal cord injury, suggesting a potential therapeutic avenue for neuroinflammatory conditions nih.gov.

Cellular Bioactivity Studies (In Vitro)

The therapeutic potential of this compound and its derivatives has been further explored through in vitro cellular bioactivity studies. These investigations have primarily focused on their antimicrobial and anticancer properties, providing valuable insights into their efficacy at the cellular level.

Antimicrobial Activity against Bacterial and Fungal Strains

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have shown promise in this area, with studies demonstrating their activity against a range of bacterial and fungal strains.

Research has shown that various indole derivatives exhibit significant antimicrobial activity. For example, a study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms nih.gov. Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives highlighted significant activity against Staphylococcus aureus and Candida albicans, with some compounds showing MIC values below 1 µg/mL mdpi.com.

Interactive Table: Antimicrobial Activity of Selected Indole Derivatives.

| Compound | Microorganism | MIC (µg/mL) |

| Indole-thiadiazole (2h) | S. aureus | 6.25 |

| Indole-triazole (3d) | MRSA | Not specified, but effective |

| Indole derivative (1a) | C. krusei | 3.125 |

| Indole derivative (1b) | C. krusei | 3.125 |

| Indolylbenzo[d]imidazole (3ao) | S. aureus | < 1 |

| Indolylbenzo[d]imidazole (3aq) | S. aureus | < 1 |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 |

Note: The data represents various indole derivatives and not specifically this compound.

Anticancer Activity in Human Cancer Cell Lines

A significant body of preclinical research has focused on the anticancer properties of indole derivatives. These compounds have been shown to inhibit the proliferation of various human cancer cell lines, often through mechanisms that induce apoptosis or cell cycle arrest.

Studies have demonstrated the cytotoxic effects of various indole derivatives against a panel of human cancer cell lines. For instance, new indole-based 1,3,4-oxadiazoles have shown significant anticancer activity against HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma) cell lines, with some derivatives exhibiting lower IC50 values than the standard drug erlotinib mdpi.com. Another study on 1H-indazole-3-amine derivatives, which share a heterocyclic core, also reported potent inhibitory effects against various cancer cell lines, with one compound showing an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line mdpi.com. Furthermore, indole-sulfonamide derivatives have displayed cytotoxic activity against the HepG2 liver cancer cell line nih.gov.

Interactive Table: Anticancer Activity of Selected Indole Derivatives.

| Compound | Cell Line | IC50 (µM) |

| 2e (Indole-based 1,3,4-oxadiazole) | HCT116 | 6.43 ± 0.72 |

| 2e (Indole-based 1,3,4-oxadiazole) | A549 | 9.62 ± 1.14 |

| 2e (Indole-based 1,3,4-oxadiazole) | A375 | 8.07 ± 1.36 |

| Erlotinib (Reference) | HCT116 | 17.86 ± 3.22 |

| Erlotinib (Reference) | A549 | 19.41 ± 2.38 |

| Erlotinib (Reference) | A375 | 23.81 ± 4.17 |

| 6o (1H-indazole-3-amine derivative) | K562 | 5.15 |

| 5-Fu (Reference) | K562 | Not specified |

| 30 (Indole-sulfonamide derivative) | HepG2 | 7.37 |

| Etoposide (Reference) | HepG2 | Not specified |

Note: The data represents various indole derivatives and not specifically this compound.

Antiviral Activity

Preclinical studies specifically investigating the in vitro or in vivo antiviral activity of this compound are not extensively represented in publicly available scientific literature. While the broader class of indole derivatives has been explored for potential antiviral properties against various viral agents, including influenza and Hepatitis B virus, dedicated research on this particular fluorinated compound is limited. One study has noted the potential for 4-fluoro-7-cyanoindole as a precursor in the synthesis of HIV-1 entry inhibitors, but this does not constitute a direct evaluation of this compound's antiviral efficacy nih.gov.

Anti-inflammatory Activity

Specific preclinical data from in vitro assays (e.g., lipopolysaccharide-induced cytokine release in macrophages) or in vivo animal models (e.g., carrageenan-induced paw edema) for this compound are not well-documented in peer-reviewed research. Although various indole derivatives have been synthesized and evaluated as inhibitors of inflammatory pathways, such as COX-1 and COX-2, direct evidence detailing the anti-inflammatory profile of this compound is scarce researchgate.netamazonaws.com. Research on other indole compounds has shown that they can modulate inflammatory responses; for instance, a 4-benzene-indol derivative was found to alleviate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NLRP3 inflammasome in mouse models researchgate.net. However, these findings are not directly transferable to the 4-fluoro-tryptamine analogue.

Antioxidant Activity

Dedicated preclinical studies evaluating the antioxidant capacity of this compound through standard in vitro assays, such as DPPH or ABTS radical scavenging, are not prominent in the available literature. While the indole nucleus is a component of molecules with known antioxidant properties, and some indole-amine derivatives have been investigated for their ability to mitigate oxidative stress, specific data quantifying the antioxidant potential of this compound remains limited. For context, other complex indole derivatives have demonstrated antioxidant effects by inhibiting lipid peroxidation and scavenging superoxide anions, with the substitution pattern on the indole ring playing a crucial role in this activity researchgate.netkarger.com. Similarly, certain urea derivatives containing a 4-fluoro group have been identified as having promising antioxidant activity and potential as neuroprotective agents sci-hub.box.

Neuroprotective and CNS-Related Bioactivities (e.g., as 5-HT1A receptor agonists)

The most significant body of preclinical research on fluorinated tryptamines, including this compound, lies in their interaction with central nervous system (CNS) targets, particularly serotonin (5-HT) receptors. Fluorination of the indole ring is a key chemical modification known to influence receptor affinity and functional activity.

Metabolism and Biotransformation Studies (In Vitro, Animal Models)

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the metabolism and biotransformation of this compound. The following sections, therefore, reflect a lack of available information on the microsomal stability, metabolic fate, and the involvement of cytochrome P450 enzymes for this specific compound.

Microsomal Stability and Metabolic Fate Identification

There is no available information from in vitro or animal model studies detailing the microsomal stability of this compound. Consequently, data regarding its half-life in liver microsomes and the identification of its metabolic products are not available.

Involvement of Cytochrome P450 Enzymes

Specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been identified in the reviewed literature. Studies using recombinant human CYP enzymes or chemical inhibitors to elucidate the contribution of specific CYP isoforms to the biotransformation of this compound have not been reported.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For a compound like (4-fluoro-1H-indol-3-yl)methanamine, various chromatographic methods are employed to assess the purity of the final product and to monitor the progress of a synthesis reaction by tracking the disappearance of starting materials and the appearance of the product.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile chromatographic technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of a sample and quantifying any impurities.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. For a basic compound such as this compound, reversed-phase HPLC is commonly used. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase to ensure good peak shape by protonating the amine group. Detection is typically achieved using a UV detector, as the indole (B1671886) ring system is strongly chromophoric.

Table 1: Illustrative HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm and 280 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The applicability of GC for this compound can be limited by its polarity and relatively low volatility. Primary amines can exhibit poor peak shapes and may adsorb irreversibly onto the GC column.

To overcome these issues, derivatization is often employed. The primary amine group can be converted into a less polar, more volatile derivative (e.g., an amide or a silyl (B83357) derivative) prior to GC analysis. This process improves the chromatographic behavior of the compound, leading to sharper, more symmetrical peaks. When coupled with a mass spectrometer (GC-MS), this method can also provide structural information and help in identifying impurities.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a "green" chromatography technique due to the reduced use of organic solvents. It offers fast separations and is particularly well-suited for the analysis and purification of chiral compounds. While less common than HPLC for routine purity assessment, SFC can be a valuable tool, especially if chiral derivatives of this compound were to be synthesized and separated.

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds and Metabolites

Once a compound has been purified, spectroscopic techniques are used to confirm its chemical structure. For this compound, NMR spectroscopy and mass spectrometry are the primary tools for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the specific environment of each atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization. rsc.orgbiophysics.orgbas.bg

¹H NMR: A proton NMR spectrum reveals the number of different types of protons in the molecule, the electronic environment of each proton, and how they are connected to neighboring protons. The spectrum for this compound would show distinct signals for the indole NH proton, the aromatic protons on the indole ring, the proton at the C2 position, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The fluorine atom at the 4-position will influence the chemical shifts and cause splitting of the signals for the adjacent aromatic protons.

¹³C NMR: A carbon-13 NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would confirm the presence of nine carbon atoms in different chemical environments. The carbon atom bonded to the fluorine (C4) will show a large coupling constant (¹JCF), which is a characteristic feature.

¹⁹F NMR: Since fluorine-19 is a 100% abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. biophysics.org The spectrum for this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring. This signal would be coupled to the adjacent protons (H5), appearing as a doublet of doublets in a high-resolution spectrum. biophysics.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~11.0 | br s | - | Indole NH |

| ~7.25 | d | ~2.5 | C2-H | |

| ~7.15 | td | J ≈ 8.0, 5.5 | C6-H | |

| ~7.05 | d | J ≈ 8.0 | C7-H | |

| ~6.70 | dd | J ≈ 8.0, 10.0 | C5-H | |

| ~4.00 | s | - | -CH₂ NH₂ | |

| ~2.00 | br s | - | -CH₂NH₂ | |

| ¹³C | ~155.0 | d | ¹JCF ≈ 240 | C 4-F |

| ~137.0 | d | J ≈ 12 | C 7a | |

| ~125.0 | s | - | C 3a | |

| ~123.0 | s | - | C 2 | |

| ~122.0 | d | J ≈ 4 | C 3 | |

| ~118.0 | d | J ≈ 8 | C 6 | |

| ~107.0 | d | J ≈ 4 | C 7 | |

| ~105.0 | d | J ≈ 20 | C 5 | |

| ~35.0 | s | - | C H₂NH₂ | |

| ¹⁹F | ~ -120 to -130 | m | - | C4-F |

Note: Predicted values are based on data for similar fluorinated indole structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the compound, providing definitive proof of its identity.

For this compound, HRMS analysis would be performed on the protonated molecule, [M+H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the molecular formula C₉H₁₀FN₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉FN₂ |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Observed | [M+H]⁺ |

| Calculated Exact Mass | 165.0826 |

| Observed Mass | Typically within ± 0.0008 (5 ppm) of the calculated mass |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used to provide information about the functional groups and electronic transitions within a molecule.

Table 1: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3400-3300 | N-H stretch (indole and primary amine) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (methylene) |

| 1620-1580 | C=C stretch (aromatic ring) |

| 1360-1260 | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The indole ring system in this compound is the primary chromophore. The substitution pattern, including the fluorine atom and the methanamine group, would influence the wavelength of maximum absorption (λmax). As with IR spectroscopy, specific experimental UV-Vis data for this compound is not available in the public domain. A typical presentation of this data would involve listing the λmax values and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| ~220 | 25,000 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉FN₂ |

| Formula Weight | 164.18 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | e.g., a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | e.g., α = 90, β = 105.2, γ = 90 |

| Volume (ų) | e.g., 820.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | e.g., 1.328 |

Bioanalytical Methods for Detection and Quantification in Biological Matrices (In Vitro, Animal Samples)

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. While specific bioanalytical methods for this compound are not described in the available literature, established techniques for similar small molecules can be readily adapted.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological samples.

Sample Preparation: Before analysis, the biological sample must be processed to remove interfering substances and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, providing a cleaner extract than PPT or LLE.

Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system. A reversed-phase column is typically used for compounds of this polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the analyte from other components in the sample.

Detection and Quantification: The eluent from the chromatography column is introduced into a mass spectrometer. For quantification, tandem mass spectrometry (MS/MS) is preferred due to its high selectivity and sensitivity. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), allows for highly specific detection and quantification, even at very low concentrations. The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision.

Fluorescence detection could also be a viable option, given the native fluorescence of the indole scaffold. acs.org This method may require derivatization to enhance the quantum yield or shift the emission wavelength to a region with less background interference from the biological matrix. acs.org

Applications in Drug Discovery and Chemical Biology

Role of (4-fluoro-1H-indol-3-yl)methanamine as a Lead Compound or Scaffold

The indole (B1671886) ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The this compound structure serves as a valuable starting point, or "lead compound," for the development of new therapeutic agents. Its utility lies in the ability of chemists to readily modify both the indole core and the methanamine side chain to optimize interactions with specific biological targets.

Derivatives of the parent indole-3-methanamine scaffold have been explored for various therapeutic applications. For instance, the modification of the closely related 1-(1H-indol-3-yl)ethanamine has led to the development of potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov This pump is a major contributor to antibiotic resistance, and its inhibition can restore the efficacy of existing antibacterial drugs like ciprofloxacin. nih.gov Structure-activity relationship (SAR) studies on these indole derivatives revealed that halogenation at different positions on the indole core significantly impacts inhibitory activity. nih.gov This highlights how the this compound scaffold can be systematically modified to generate potent and selective modulators of biological targets.

Another example is the development of antimalarial agents based on a 3-piperidin-4-yl-1H-indole scaffold. nih.gov This research identified a lead compound with activity against drug-resistant strains of Plasmodium falciparum, demonstrating the potential of the indole scaffold in addressing infectious diseases. nih.gov

| Scaffold/Lead Compound | Therapeutic Target/Application | Key Findings |

| 1-(1H-indol-3-yl)ethanamine derivatives | Staphylococcus aureus NorA efflux pump | Halogenation of the indole core enhances inhibitory activity, restoring antibiotic efficacy. nih.gov |

| 3-piperidin-4-yl-1H-indole | Plasmodium falciparum (Malaria) | Identified a lead compound with activity against drug-sensitive and -resistant strains. nih.gov |

| 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | Indoleamine 2,3-dioxygenase (IDO-1) | Developed a clinical candidate for cancer immunotherapy. nih.gov |

Contribution to the Design of Novel Therapeutic Agents

The this compound structure is a key component in the design of new drugs targeting a range of diseases. The fluorine atom is often incorporated into drug candidates to improve metabolic stability and binding affinity. The indoleamine 2,3-dioxygenase (IDO-1) enzyme, a significant target in cancer immunotherapy, has been successfully inhibited by molecules built upon a fluoro-indole core. nih.gov

For example, starting from a high-throughput screening hit, researchers developed the clinical candidate EOS200271/PF-06840003, which features a 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione structure. nih.gov This compound demonstrated a novel binding mode to the IDO-1 enzyme, not interacting with the heme iron atom, which is a common feature of many other inhibitors. nih.gov This work showcases how the fluoro-indole scaffold can be elaborated to create potent and selective inhibitors with unique mechanisms of action.

Furthermore, derivatives of 5-fluoro-1H-indole have been synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By modifying the indole scaffold, researchers were able to identify compounds with significant anti-MRSA activity (MIC ≤ 0.25 µg/mL) that lacked toxicity, highlighting the scaffold's potential in developing new antibiotics. nih.gov

Use as Chemical Probes for Elucidating Biological Pathways and Targets

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can be used to generate such probes. The incorporation of a fluorine atom is particularly advantageous for biophysical studies, as the ¹⁹F nucleus provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

By labeling a molecule with a fluorine atom, researchers can use ¹⁹F-NMR to study its binding to a target protein, determine binding affinity, and map the binding site. mdpi.com This technique is highly sensitive and avoids the background signals present in traditional proton (¹H) NMR, making it ideal for screening fragments that bind to a target. mdpi.com A fluorinated compound based on the this compound scaffold could therefore serve as a valuable probe to investigate the function of various proteins and validate them as potential drug targets.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. nih.govfrontiersin.org The this compound molecule itself, or smaller components of it, are well-suited for inclusion in fragment libraries. FBDD has successfully led to the development of several marketed drugs. nih.gov

The use of fluorine-containing fragments is particularly beneficial in FBDD screening campaigns that use ¹⁹F-NMR. nih.gov The wide chemical shift dispersion and minimal background signals of ¹⁹F allow for the screening of larger cocktails of compounds, increasing throughput. nih.gov A library of approximately 1,200 fluorinated fragments can achieve a similar level of chemical diversity as a library of 2,000 non-fluorinated fragments. nih.gov

The indole scaffold is also frequently used in "scaffold hopping," a strategy where the core of a known active molecule is replaced with a structurally different but functionally similar group to discover new chemical entities with improved properties. The this compound scaffold can serve as a novel core structure in such endeavors, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.

| FBDD and Related Strategies | Role of this compound | Advantages |